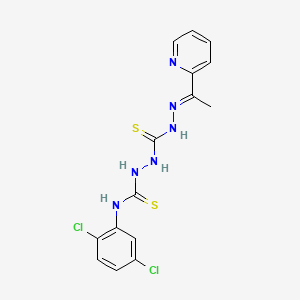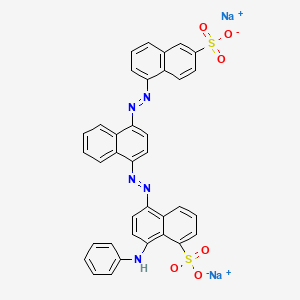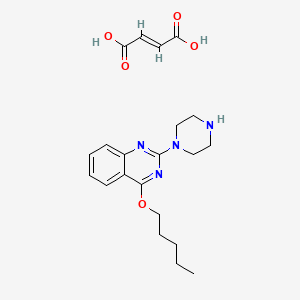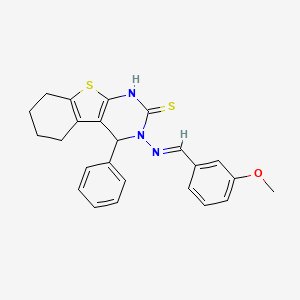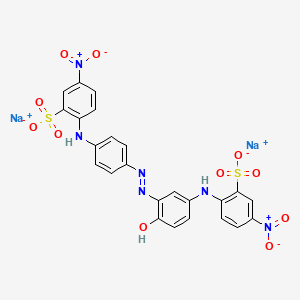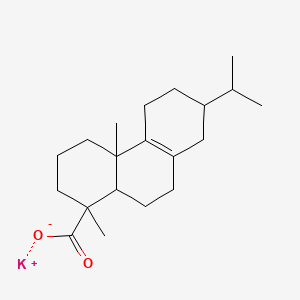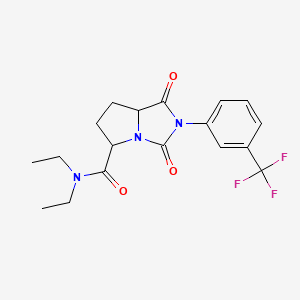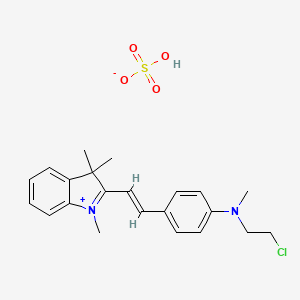
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- typically involves the modification of the 1,8-naphthyridine core. One common method includes the reaction of 2,4-dichloro-1,8-naphthyridine with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthyridine derivatives, while oxidation and reduction reactions can produce N-oxides or dechlorinated compounds .
Aplicaciones Científicas De Investigación
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Anti-inflammatory Agents: The compound has been evaluated for its anti-inflammatory properties, particularly in the modulation of cytokine levels.
Biological Studies: It is used in biological studies to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1,8-naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- involves its interaction with specific molecular targets. It is believed to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its anti-inflammatory effects are thought to result from the downregulation of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine-3-carboxamide: Without the dichloro and dimethyl substitutions, this compound has different reactivity and biological activity.
2,4-Dichloro-1,8-naphthyridine: Lacks the carboxamide and dimethylamine groups, leading to different chemical properties.
N,N-Dimethyl-1,8-naphthyridine-3-carboxamide: Without the dichloro substitution, it has distinct chemical and biological characteristics.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 2,4-dichloro-N,N-dimethyl- is unique due to its specific substitutions, which confer distinct chemical reactivity and biological activity. The presence of both dichloro and dimethylamine groups enhances its potential as an anticancer and anti-inflammatory agent compared to its analogs .
Propiedades
Número CAS |
126567-74-6 |
|---|---|
Fórmula molecular |
C11H9Cl2N3O |
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
2,4-dichloro-N,N-dimethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16(2)11(17)7-8(12)6-4-3-5-14-10(6)15-9(7)13/h3-5H,1-2H3 |
Clave InChI |
CQMGNNQYOXTBJD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


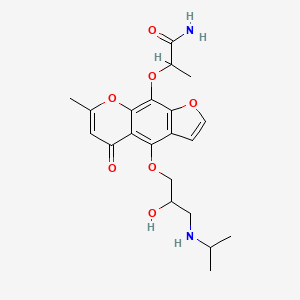

![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)

